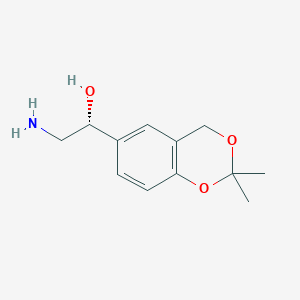

(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of FAMEs often involves the reaction of carboxylic acids with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction is typically carried out at room temperature . Another common method for the transformation of amino acids into amino acid methyl esters involves the use of protic acids, thionyl chloride, 2,2-dimethoxypropane, and ion-exchange resins .Molecular Structure Analysis

The molecular structure of FAMEs can be analyzed using techniques such as gas chromatography and mass spectrometry . These techniques can help pinpoint the double and triple bonds in fatty acids .Chemical Reactions Analysis

Esters, including FAMEs, undergo several types of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base . Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol, while basic hydrolysis of an ester gives a carboxylate salt and an alcohol .Physical And Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Future Directions

The future directions in the field of FAMEs research could involve the development of new methods for the structural characterization of FAMEs, especially those with unusual arrangements of double and triple bonds . This could lead to the discovery of new FAMEs with unique biological effects and potential uses in medicine .

properties

CAS RN |

125626-78-0 |

|---|---|

Product Name |

(7α)-7-Hydroxy-3-oxo-chola-1,4-dien-24-oic Acid Methyl Ester |

Molecular Formula |

C₂₅H₃₆O₄ |

Molecular Weight |

400.55 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.